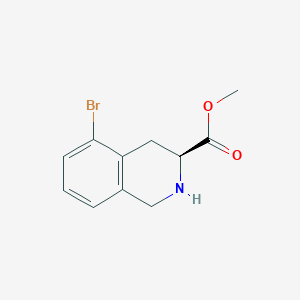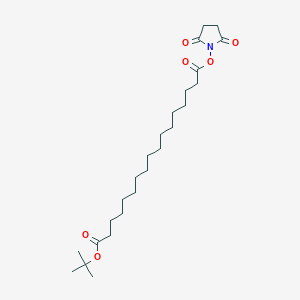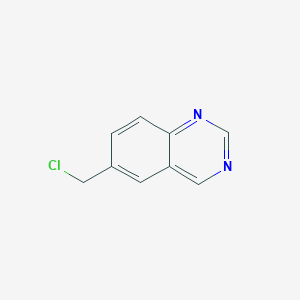
6-(Chloromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that contains two nitrogen atoms in its structure. Quinazoline and its derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)quinazoline typically involves the reaction of 2-aminobenzylamine with chloroacetaldehyde under acidic conditions. This reaction leads to the formation of the quinazoline ring with a chloromethyl group at the 6th position . Another method involves the cyclization of 2-chloromethyl-4-methylquinazoline derivatives using 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in the presence of chloroacetonitrile .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions: 6-(Chloromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which are valuable intermediates in the synthesis of other quinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are used for oxidation.
Major Products Formed:
Substitution Reactions: Formation of quinazoline derivatives with various functional groups.
Oxidation Reactions: Formation of quinazoline N-oxides.
科学的研究の応用
6-(Chloromethyl)quinazoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Chloromethyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these enzymes, this compound can disrupt signaling pathways that promote cell proliferation, leading to the inhibition of cancer cell growth.
類似化合物との比較
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
2-Chloromethyl-4-methylquinazoline: A derivative with similar reactivity but different substitution patterns.
Quinazoline N-oxides: Oxidized derivatives with unique chemical properties and applications.
Uniqueness of 6-(Chloromethyl)quinazoline: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
特性
分子式 |
C9H7ClN2 |
|---|---|
分子量 |
178.62 g/mol |
IUPAC名 |
6-(chloromethyl)quinazoline |
InChI |
InChI=1S/C9H7ClN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2 |
InChIキー |
LVSVQLDORLCHIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=NC=C2C=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
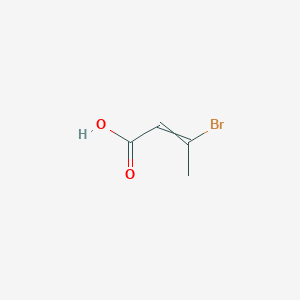
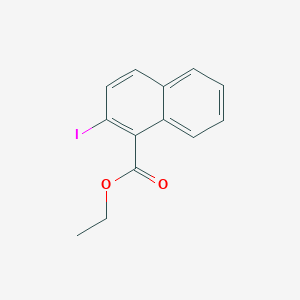
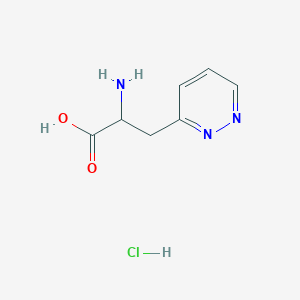
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
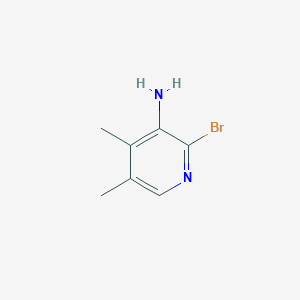
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
